molecular formula C10H16ClNO2 B8023513 Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride

Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride

Cat. No.: B8023513
M. Wt: 217.69 g/mol
InChI Key: VLEOUNVPLRNJMD-UHFFFAOYSA-N
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Description

Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride typically involves the construction of the pyrrole ring, which is a key structural component of the compound. One common method for synthesizing pyrroles is through the reaction of aromatic amines with hexane-2,5-dione. This reaction can be catalyzed by various organocatalysts, such as squaric acid, under specific conditions like 60°C for 5 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve multicomponent reactions that allow for the efficient construction of the pyrrole ring. These methods are advantageous due to their synthetic efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for deprotonation, bismuth nitrate pentahydrate for catalytic purposes, and various aromatic amines . Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of hexane-2,5-dione with aromatic amines can produce N-substituted pyrroles .

Scientific Research Applications

Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials with specific properties

Mechanism of Action

The mechanism of action of Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s pyrrole ring structure allows it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications across multiple fields.

Properties

IUPAC Name

ethyl 1,2,3,3a,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7;/h3,8-9,11H,2,4-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEOUNVPLRNJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2CNCC2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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